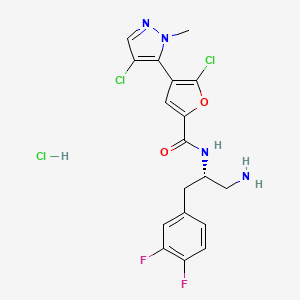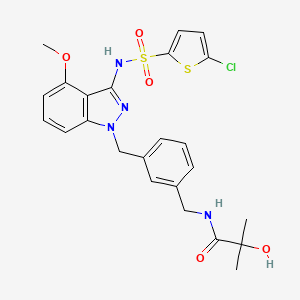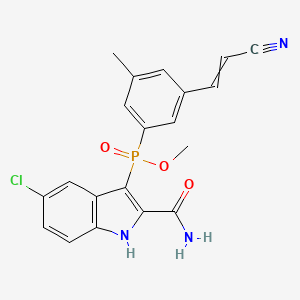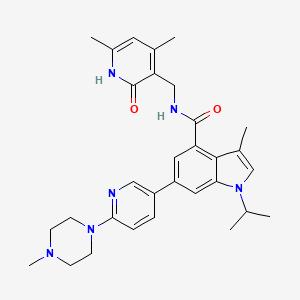
GSK503
Overview
Description
GSK503 is a potent and specific inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), a histone-lysine N-methyltransferase. This compound has shown potential antitumor activity and is primarily used in scientific research to study epigenetic modifications and their implications in various diseases, including cancer .
Mechanism of Action
GSK503, also known as N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide, is a potent and specific inhibitor of EZH2 methyltransferase . This article will discuss the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.
Target of Action
The primary target of this compound is the EZH2 methyltransferase . EZH2 is a member of the polycomb repressive complex 2, which induces trimethylation of the downstream gene at the histone three lysine 27 (H3K27me3) position .
Mode of Action
This compound inhibits the methyltransferase activity of both wild type and mutant EZH2 with similar potency . It is structurally related to GSK126 and GSK343 . This compound is more than 200-fold selective over EZH1 and more than 4000-fold selective over other histone methyltransferases .
Biochemical Pathways
The inhibition of EZH2 by this compound leads to a reduction in cellular H3K27me3 levels . This affects the activation or inhibition of key signaling pathways, further influencing several life processes such as cell proliferation, apoptosis, migration, and differentiation .
Pharmacokinetics
This compound displays favorable pharmacokinetics in mice . It reduces splenocyte H3K27me3 levels and prevents post-immunization germinal center (GC) formation .
Result of Action
The inhibition of EZH2 by this compound leads to a reduction in the number of GC B-cells, a reduction in the number and volume of GCs, and an impairment in the formation of high-affinity antibodies . In a melanoma mouse model, treatment with this compound stabilizes the disease through inhibition of growth and virtually abolishes metastases formation .
Biochemical Analysis
Biochemical Properties
GSK503 interacts with the EZH2 methyltransferase, a histone-lysine N-methyltransferase enzyme . This enzyme catalyzes the trimethylation of lysine 27 on histone 3 (H3K27me3), a process that induces chromatin compaction and consequently inhibits target genes transcription . This compound is highly selective against EZH1 and other human methyltransferases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces cellular H3K27me3 levels . In human melanoma cells, this compound significantly reduces H3K27me3 levels, induces G1 cell cycle arrest, and slows down cell growth . It also inhibits the growth of diffuse large B-cell lymphoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the methyltransferase activity of both wild-type and mutant EZH2 . This inhibition leads to a reduction in H3K27me3 levels, which in turn affects gene expression . The compound is highly selective, showing over 4000-fold selectivity over other human methyltransferases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It reduces cellular H3K27me3 levels and inhibits the growth of diffuse large B-cell lymphoma cells . The effects of this compound have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been observed to inhibit lymph node and lung metastases of melanoma and reduce lung nodule counts . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
As an inhibitor of the EZH2 methyltransferase, it likely interacts with this enzyme and potentially other cofactors in the histone methylation pathway .
Transport and Distribution
Given its role as an inhibitor of the EZH2 methyltransferase, it is likely that it interacts with this enzyme in the nucleus of cells .
Subcellular Localization
This compound is likely to be localized in the nucleus of cells, given its interaction with the EZH2 methyltransferase, a nuclear enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
GSK503 is synthesized through a series of chemical reactions involving the formation of an indole core structure, followed by the introduction of various functional groups. The synthetic route typically involves the following steps:
- Formation of the indole core by cyclization reactions.
- Introduction of the piperazine and pyridine rings through substitution reactions.
- Final coupling reactions to attach the carboxamide group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
GSK503 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions are used to introduce or replace functional groups on the indole core or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which are used to study the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
GSK503 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of EZH2 and its effects on histone methylation.
Biology: Investigates the role of EZH2 in gene expression and epigenetic regulation.
Medicine: Explores the potential therapeutic applications in treating cancers, such as diffuse large B-cell lymphoma and melanoma.
Industry: Utilized in the development of new epigenetic drugs and research tools
Comparison with Similar Compounds
GSK503 is compared with other EZH2 inhibitors, such as GSK126 and GSK343. While all these compounds target EZH2, this compound is noted for its higher selectivity and potency. It is more than 200-fold selective over EZH1 and over 4000-fold selective over other histone methyltransferases .
List of Similar Compounds
GSK126: Another potent EZH2 inhibitor with similar applications.
GSK343: Structurally related to this compound and used in similar research contexts.
UNC1999: A dual inhibitor of EZH2 and EZH1 with applications in cancer research
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDQQHUKUIKFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GSK503 and its downstream effects?
A1: this compound is a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [, , ]. This complex is responsible for trimethylating histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, this compound prevents the placement of this repressive mark, leading to the reactivation of silenced genes [, ]. This reactivation has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in various cancer cells, including those of Diffuse Large B-cell Lymphomas (DLBCL) []. In preclinical models of Lynch Syndrome, this compound treatment reduced polyp formation and was associated with increased infiltration of cytotoxic immune cells, suggesting an immune-mediated anti-tumor effect [].
Q2: How does this compound interact with its target, EZH2?
A2: While the exact binding mode of this compound to EZH2 has not been extensively detailed in the provided abstracts, it is classified as an EZH2-specific inhibitor []. This specificity suggests a direct interaction with the enzyme, likely within its catalytic domain, to prevent its methyltransferase activity. Further research, including co-crystallization studies, would be needed to elucidate the precise molecular interactions.
Q3: What are the effects of this compound on gene expression in the context of cancer?
A3: this compound treatment has been shown to reverse the aberrant silencing of genes crucial for cell cycle regulation and differentiation in cancer cells []. Specifically, genes with bivalent chromatin domains, marked by both activating (H3K4me3) and repressive (H3K27me3) marks, are particularly affected []. In DLBCL and potentially other cancers, this compound reactivates genes like CDKN1A (involved in cell cycle arrest), IRF4 and PRDM1 (involved in differentiation) by inhibiting EZH2-mediated H3K27 trimethylation []. This reactivation contributes to the anti-proliferative and pro-differentiation effects of this compound in these cancers.
Q4: What is the evidence for the efficacy of this compound in preclinical models of cancer?
A4: Several studies highlighted in the abstracts demonstrate the preclinical efficacy of this compound. In a Lynch Syndrome mouse model, this compound significantly reduced adenoma multiplicity, indicating a preventative effect against tumor formation []. This was accompanied by a noticeable shift in the immune landscape, with an increase in cytotoxic T cells and macrophages in the colon []. Furthermore, this compound inhibited cell growth and colony formation in conjunctival melanoma cell lines, highlighting its potential in this malignancy [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
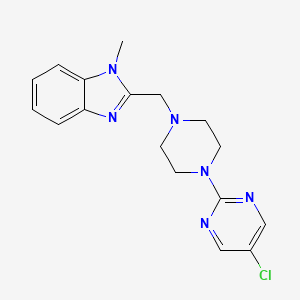
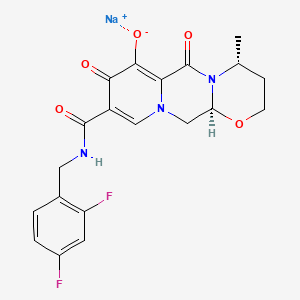

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)
